N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDE
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Overview
Description
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation and Methylation: Introduction of acetyl and methyl groups to the benzofuran core.
Sulfonylation: Attachment of the benzenesulfonyl group to the benzofuran derivative.
Amidation: Formation of the benzamide moiety through reaction with an appropriate amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure conditions.
- Purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Influence on cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDE: shares structural similarities with other benzofuran derivatives and sulfonylbenzamides.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-16-10-13-24(17(2)14-16)33(30,31)27(26(29)20-8-6-5-7-9-20)21-11-12-23-22(15-21)25(18(3)28)19(4)32-23/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHKARXJHSSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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